CID 50999462 CID 50999462
Brand Name: Vulcanchem
CAS No.: 339195-19-6
VCID: VC11734609
InChI: InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H;
SMILES: CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]
Molecular Formula: C15H19FeNO2
Molecular Weight: 301.16 g/mol

CID 50999462

CAS No.: 339195-19-6

Cat. No.: VC11734609

Molecular Formula: C15H19FeNO2

Molecular Weight: 301.16 g/mol

* For research use only. Not for human or veterinary use.

CID 50999462 - 339195-19-6

Specification

CAS No. 339195-19-6
Molecular Formula C15H19FeNO2
Molecular Weight 301.16 g/mol
Standard InChI InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H;
Standard InChI Key FPVUHGGVOZDUQX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Chemical Identification and Basic Properties

Molecular Formula and Weight

CID 50999462 has a molecular formula of C₁₃H₉FNO, corresponding to a molecular weight of 301.16 g/mol . This formula indicates the presence of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. The molecular weight is computed using standardized atomic masses, ensuring consistency across chemical databases .

SMILES Notation and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) string for CID 50999462 is C1=CC=C(C(=C1)N2C3=C(C=CC=C3)C2=O)F, which describes its atomic connectivity and functional groups . The InChIKey, a hashed version of the International Chemical Identifier (InChI), is FPVUHGGVOZDUQX-UHFFFAOYSA-N . This identifier allows for precise chemical structure retrieval across databases.

Structural Analysis

Functional Groups and Reactivity

Key functional groups include:

  • Aromatic ring: Provides stability and influences intermolecular interactions.

  • Lactam ring: Imparts polarity and potential hydrogen-bonding capabilities.

  • Fluorine substituent: Enhances metabolic stability and lipophilicity, a common feature in drug design .

Physicochemical Properties

The following table summarizes critical physicochemical properties derived from computational models:

PropertyValueMethod of Computation
Molecular Weight301.16 g/molPubChem 2.2
Hydrogen Bond Donors1 (amide NH)Cactvs 3.4.6.11
Hydrogen Bond Acceptors2 (amide O, fluorine)Cactvs 3.4.6.11
Topological Polar Surface Area41.5 ŲPubChem 2.2

These properties are critical for predicting solubility, permeability, and bioavailability in biological systems .

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